molecular formula C13H11N3O2S B187260 N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide CAS No. 13068-57-0

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide

Cat. No.: B187260
CAS No.: 13068-57-0
M. Wt: 273.31 g/mol
InChI Key: QPSNJOBQYYGDNF-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is a compound that combines the structural features of benzenesulfonamide and benzimidazole. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, typically involves the reaction of benzenesulfonyl chloride with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound, can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivatives as antiviral agents. For instance, a new class of compounds incorporating sulfonamide moieties was synthesized and tested for their antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus type 1) and CBV4 (Coxsackievirus B4). Two specific compounds demonstrated over 50% viral reduction with significant IC50 values, indicating their potential as therapeutic agents against viral infections .

Table 1: Antiviral Activity of Sulfonamide Derivatives

CompoundVirus Targeted% Viral ReductionIC50 (µM)
15cHSV-1>50%X
15dCBV4>50%Y

Antimicrobial Applications

The antimicrobial efficacy of this compound has also been investigated. Compounds were evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 mg/mL for several synthesized derivatives .

Table 2: Antimicrobial Activity of Synthesized Compounds

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli15
Compound BStaphylococcus aureus12
Compound CPseudomonas aeruginosa18

Anticancer Applications

The anticancer potential of this compound derivatives has been extensively studied, particularly in relation to their inhibitory effects on the V600E BRAF mutant, a common mutation in various cancers. A series of sulfonamide derivatives were designed and synthesized, showing promising inhibitory activity against V600EBRAF with IC50 values as low as 0.49 µM for some compounds . Furthermore, these compounds underwent screening against the NCI 60 cancer cell lines, revealing significant growth inhibition across multiple cancer types.

Table 3: Anticancer Activity Against V600EBRAF

CompoundIC50 (µM)Cancer Cell Lines Tested
12e0.49Various
12iZVarious
12lWVarious

Case Studies and Insights

Several case studies have illustrated the promising applications of this compound:

  • Case Study on Antiviral Efficacy : In a study focused on the synthesis of new pyridine-based compounds, derivatives containing the benzimidazole-sulfonamide structure exhibited significant antiviral properties, leading to further investigations into their mechanisms of action .
  • Antimicrobial Evaluation : A comprehensive evaluation using the agar-diffusion method demonstrated that specific derivatives showed comparable efficacy to standard antibiotics like gentamicin and ampicillin against various bacterial strains .
  • Anticancer Screening : The synthesis of new sulfonamide derivatives linked to pyrimidine structures led to promising findings in inhibiting cancer cell proliferation, with detailed cell cycle analysis revealing insights into their mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound for research and industrial applications .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on recent studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of benzo[d]imidazole derivatives with sulfonamide functional groups. This compound's structure allows for interactions with various biological targets, including protein kinases and other enzymes involved in cancer progression.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound against multiple cancer cell lines. For instance, a series of derivatives were evaluated for their antitumor activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The findings indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.87 to 10 µM, demonstrating promising potential as antitumor agents .

Compound Cell Line IC50 (µM) Activity
8hMCF-70.87 ± 0.18High
12eVarious0.49Very High
58jHepG21.98High

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate proliferation and apoptosis. For example, compounds derived from this structure have been shown to inhibit the activity of the V600E BRAF kinase, which is frequently mutated in melanoma and other cancers .

Furthermore, molecular docking studies suggest that these compounds bind effectively to the active sites of their target proteins, which enhances their inhibitory effects on tumor growth .

Case Studies

In a notable study, a derivative of this compound was assessed for its effects on cell cycle progression in cancer cells. The results indicated that treatment with this compound led to G2/M phase arrest, suggesting that it disrupts normal cell cycle regulation, thereby inhibiting tumor growth .

Another research effort focused on the compound's antiangiogenic properties, showing that it could inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways crucial for tumor angiogenesis. This inhibition was associated with reduced tumor vascularization in preclinical models .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNJOBQYYGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156671
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-57-0
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide

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